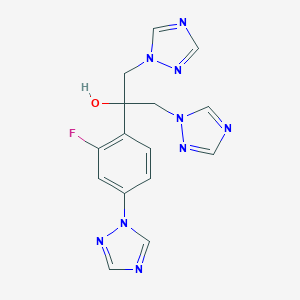

4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole

Description

Propriétés

IUPAC Name |

2-[2-fluoro-4-(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN9O/c16-14-3-12(25-11-19-8-22-25)1-2-13(14)15(26,4-23-9-17-6-20-23)5-24-10-18-7-21-24/h1-3,6-11,26H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMBHIHSCHXTGOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C=NC=N2)F)C(CN3C=NC=N3)(CN4C=NC=N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN9O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70236152 | |

| Record name | Fluconazole impurity B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70236152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871550-15-1 | |

| Record name | Fluconazole impurity B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871550151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluconazole impurity B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70236152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-DEFLUORO-4-(1H-1,2,4-TRIAZOL-1-YL) FLUCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AN4DW1HE06 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole. This compound is primarily known as an impurity of the widely used antifungal agent, Fluconazole.

Chemical Identity and Properties

This compound, also identified as Fluconazole EP Impurity B or Fluconazole Related Compound A, is a derivative of Fluconazole where one of the fluorine atoms on the phenyl ring is substituted by a 1H-1,2,4-triazol-1-yl group.[1][2][3]

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄FN₉O | [4][5] |

| Molecular Weight | 355.33 g/mol | [4][5] |

| IUPAC Name | 2-[2-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl]-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol | [1] |

| CAS Number | 871550-15-1 | [5] |

| Appearance | Not explicitly stated, likely a solid | N/A |

| Solubility | Not explicitly stated | N/A |

| Melting Point | Not explicitly stated | N/A |

Synthesis and Characterization

The synthesis of this compound has been described in the context of impurity characterization for Fluconazole. A general synthetic approach involves the reaction of Fluconazole with 1,2,4-triazole.

Experimental Protocol: Synthesis

The following protocol is based on the methodology described for the synthesis of Fluconazole impurities.[6]

Materials:

-

Fluconazole

-

1,2,4-triazole

-

Potassium hydroxide (KOH)

-

Dimethylformamide (DMF)

-

Isopropanol

Procedure:

-

Dissolve an equimolar ratio of Fluconazole and 1,2,4-triazole in DMF in a round bottom flask.[6]

-

Add potassium hydroxide to the mixture.[6]

-

Heat the reaction mixture.

-

Monitor the reaction progress by an appropriate method (e.g., TLC or HPLC).

-

Upon completion, cool the reaction mixture.

-

Evaporate the solvent under reduced pressure to obtain the crude product.[6]

-

Purify the crude product by recrystallization from a suitable solvent, such as isopropanol, to yield the pure compound.[6]

Characterization

Characterization of the synthesized compound would typically involve the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Biological Activity and Mechanism of Action

While specific biological activity data for this compound is limited, its structural similarity to Fluconazole suggests it may possess comparable, albeit likely altered, biological properties.

Potential Antifungal Activity

As a derivative of Fluconazole, this compound is hypothesized to exhibit antifungal properties. The mechanism of action of Fluconazole and other azole antifungals involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[7] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[7] Inhibition of this enzyme disrupts the integrity of the cell membrane, leading to fungal cell death or growth inhibition.

Table 2: Postulated Antifungal Activity Profile

| Parameter | Anticipated Effect |

| Mechanism of Action | Inhibition of lanosterol 14α-demethylase |

| Spectrum of Activity | Potentially active against Candida species and other fungi susceptible to Fluconazole |

| Potency | Requires experimental determination (e.g., MIC values) |

Inhibition of Cytochrome P450 Enzymes

Fluconazole is known to be an inhibitor of mammalian cytochrome P450 enzymes, which can lead to drug-drug interactions.[8] It is plausible that this compound also inhibits these enzymes. Further research is needed to quantify the inhibitory potential (e.g., IC₅₀ values) against various CYP isozymes.

Visualizations

Proposed Antifungal Mechanism of Action

The following diagram illustrates the generally accepted mechanism of action for azole antifungals like Fluconazole, which is the likely pathway for its 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) derivative.

Caption: Proposed mechanism of antifungal action.

Experimental Workflow: Synthesis and Characterization

The logical flow from synthesis to characterization of the title compound is depicted below.

Caption: Workflow for synthesis and characterization.

Conclusion and Future Directions

This compound is a known impurity of Fluconazole. While its chemical structure and a potential synthetic route are documented, there is a notable lack of comprehensive data on its biological activity. Future research should focus on:

-

Quantitative Antifungal Assays: Determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant fungal pathogens.

-

Cytochrome P450 Inhibition Studies: Quantifying the IC₅₀ values for key human CYP450 enzymes to assess the potential for drug-drug interactions.

-

In Vivo Efficacy and Toxicity: Evaluating the antifungal efficacy and safety profile in animal models.

Such studies would provide a clearer understanding of the pharmacological profile of this compound and its potential significance as a bioactive molecule.

References

- 1. Fluconazole EP Impurity B | 871550-15-1 | SynZeal [synzeal.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Buy this compound | 871550-15-1 | > 95% [smolecule.com]

- 4. GSRS [precision.fda.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. researchgate.net [researchgate.net]

- 7. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluconazole | C13H12F2N6O | CID 3365 - PubChem [pubchem.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fluconazole Related Compound A, a critical impurity in the synthesis of the widely used antifungal agent, Fluconazole. Due to differing pharmacopeial standards, "Fluconazole Related Compound A" can refer to two distinct chemical entities. This document will address both compounds as defined by the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), providing detailed information on their chemical structures, physicochemical properties, plausible synthetic pathways, and analytical methodologies for their detection and quantification.

Introduction: The Duality of Fluconazole Related Compound A

Fluconazole, an essential azole antifungal, undergoes rigorous purity testing to ensure its safety and efficacy. During its synthesis, several related compounds can emerge as impurities. The nomenclature "Fluconazole Related Compound A" is used by both the USP and EP; however, it is crucial to note that they refer to different molecules. This guide will distinguish between these two compounds to ensure clarity for researchers and quality control professionals.

-

Fluconazole Related Compound A (USP) is chemically identified as 2-[2-fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl]-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol.

-

Fluconazole Related Compound A (EP) , also known as Fluconazole Impurity A or Fluconazole Triazole Isomer, is (2RS)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-(4H-1,2,4-triazol-4-yl)propan-2-ol.[1][2]

This guide will provide a detailed examination of both compounds.

Chemical Structures and Physicochemical Data

The accurate identification of these impurities is paramount for regulatory compliance and drug safety. The chemical structures and key physicochemical data for both USP and EP variants of Fluconazole Related Compound A are presented below.

Fluconazole Related Compound A (USP)

Caption: Chemical structure of Fluconazole Related Compound A (USP).

| Parameter | Value | Reference(s) |

| Chemical Name | 2-[2-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl]-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol | [3][4] |

| Synonym | Fluconazole EP Impurity B | [3] |

| CAS Number | 871550-15-1 | [5] |

| Molecular Formula | C15H14FN9O | [5] |

| Molecular Weight | 355.33 g/mol | [5] |

| SMILES | OC(CN1N=CN=C1)(C2=CC=C(N3C=NC=N3)C=C2F)CN4N=CN=C4 | [3] |

| InChI Key | MMBHIHSCHXTGOX-UHFFFAOYSA-N | [5] |

Fluconazole Related Compound A (EP)

Caption: Chemical structure of Fluconazole Related Compound A (EP).

| Parameter | Value | Reference(s) |

| Chemical Name | (2RS)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-(4H-1,2,4-triazol-4-yl)propan-2-ol | [2][6] |

| Synonym | Fluconazole Triazole Isomer, Fluconazole BP Impurity A | [2][6] |

| CAS Number | 89429-59-4 | [2] |

| Molecular Formula | C13H12F2N6O | [2] |

| Molecular Weight | 306.27 g/mol | [2] |

| SMILES | OC(CN1N=CN=C1)(C2=CC=C(F)C=C2F)CN3C=NN=C3 | [2] |

| InChI Key | SAXXZPKHUDPGQQ-UHFFFAOYSA-N |

Experimental Protocols

This section details the experimental protocols for the synthesis and analytical determination of Fluconazole Related Compound A.

Synthesis of Fluconazole Related Compound A

The intentional synthesis of these impurities is not commonly detailed in the literature. However, based on the known synthesis of fluconazole and its analogs, plausible synthetic routes are proposed below.

The formation of the USP-defined compound likely occurs through a nucleophilic aromatic substitution (SNAr) reaction where a triazole moiety displaces a fluorine atom on the difluorophenyl ring of a fluconazole precursor or fluconazole itself under basic conditions.

Reaction Scheme:

Caption: Proposed synthesis of USP Fluconazole Related Compound A.

Experimental Procedure (Proposed):

-

To a solution of Fluconazole (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add 1,2,4-triazole (1.1 eq) and a strong base like potassium hydroxide (1.2 eq).

-

Heat the reaction mixture to an elevated temperature (e.g., 100-120 °C) and monitor the reaction progress by High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired compound.

The EP-defined compound is an isomer of fluconazole where one of the triazole rings is attached via the N4 position instead of the N1 position. Its formation is a known challenge in fluconazole synthesis, arising from the reaction of the epoxide intermediate with the 4-amino-1,2,4-triazole tautomer.[7]

Reaction Scheme:

Caption: Proposed synthesis of EP Fluconazole Related Compound A.

Experimental Procedure (Proposed):

-

Dissolve 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole (1.0 eq) and 1,2,4-triazole (1.5 eq) in a suitable solvent such as acetone.

-

Add a base, for instance, potassium carbonate (2.0 eq).

-

Heat the mixture to reflux and monitor the reaction by HPLC. The formation of both fluconazole and the isomeric impurity is expected.

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

The resulting crude material, a mixture of fluconazole and its isomer, can be subjected to careful column chromatography on silica gel for the isolation of the desired isomeric impurity.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is essential for the quantification of Fluconazole Related Compound A in bulk drug substances and finished pharmaceutical products.

Experimental Workflow:

Caption: General workflow for HPLC analysis of Fluconazole impurities.

Chromatographic Conditions:

| Parameter | USP Method | EP Method (Representative) |

| Column | L1 packing (C18), 4.6 mm x 15 cm, 3.5 µm | L1 packing (C18) |

| Mobile Phase | Water and acetonitrile (80:20) | Gradient elution with a mixture of buffer and organic modifier |

| Flow Rate | Approximately 0.5 mL/min | Typically 1.0 - 1.5 mL/min |

| Column Temperature | 40 °C | Ambient or controlled |

| Detection | UV at 260 nm | UV at 260 nm |

| Injection Volume | Approximately 20 µL | 10 - 20 µL |

System Suitability:

For the USP method, the resolution between fluconazole related compound B and fluconazole related compound C should be not less than 1.5. The relative standard deviation for replicate injections of the standard solution should not be more than 5.0%.

Quantification:

The percentage of each impurity is calculated by comparing the peak response of the impurity in the sample solution to the peak response of the corresponding certified reference standard.

Conclusion

The accurate identification and control of Fluconazole Related Compound A are crucial for ensuring the quality and safety of fluconazole drug products. This guide has delineated the distinct nature of the USP and EP designated compounds, providing their chemical structures, physicochemical properties, and detailed analytical methodologies. The proposed synthetic protocols offer a basis for the preparation of these compounds as reference standards for analytical method development and validation. A thorough understanding of the formation and analysis of these impurities is essential for professionals in pharmaceutical research, development, and quality assurance.

References

- 1. US20050282878A1 - Process for the purification of fluconazole - Google Patents [patents.google.com]

- 2. bcc.bas.bg [bcc.bas.bg]

- 3. patents.justia.com [patents.justia.com]

- 4. Fluconazole EP Impurity A | 89429-59-4 | SynZeal [synzeal.com]

- 5. drjcrbio.com [drjcrbio.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. allindianpatents.com [allindianpatents.com]

Technical Guide: 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole

CAS Number: 871550-15-1

Synonyms: Fluconazole Impurity B, Fluconazole Related Compound A

This technical guide provides a comprehensive overview of 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole, an impurity of the widely used antifungal agent, fluconazole. This document is intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Data

| Property | Value |

| CAS Number | 871550-15-1[1] |

| Molecular Formula | C₁₅H₁₄FN₉O[2] |

| Molecular Weight | 355.33 g/mol |

| IUPAC Name | 2-[2-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl]-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol[2] |

| Appearance | White to off-white solid |

Synthesis

The synthesis of this compound typically occurs as a byproduct during the synthesis of fluconazole. The formation involves the nucleophilic substitution of a fluorine atom on the difluorophenyl ring of a fluconazole intermediate with a 1,2,4-triazole molecule.

Experimental Protocol: Synthesis of Fluconazole Impurity B

While a detailed, standalone synthesis protocol for this specific impurity is not widely published, its formation as a byproduct of fluconazole synthesis suggests the following key reaction step. This protocol is based on the known synthesis of fluconazole and its impurities.

Reaction: Nucleophilic aromatic substitution on a fluconazole precursor.

Materials:

-

Fluconazole precursor (e.g., 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol)

-

1,2,4-triazole

-

A suitable base (e.g., potassium carbonate)

-

A high-boiling point polar aprotic solvent (e.g., Dimethylformamide - DMF)

Procedure:

-

To a solution of the fluconazole precursor in DMF, add an excess of 1,2,4-triazole and potassium carbonate.

-

Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) and monitor the reaction progress by a suitable chromatographic technique (e.g., HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate this compound.

Biological Activity

Antifungal Activity

| Fungal Strain | MIC (µg/mL) |

| Candida albicans | Data not available |

| Cryptococcus neoformans | Data not available |

| Aspergillus fumigatus | Data not available |

Researchers are encouraged to perform antifungal susceptibility testing to determine the specific activity of this compound.

Cytochrome P450 Inhibition

Azole antifungal agents are known inhibitors of cytochrome P450 (CYP) enzymes. While specific IC₅₀ values for this compound are not available, the data for fluconazole provides a relevant benchmark for its potential inhibitory activity against key drug-metabolizing enzymes.

| Enzyme | Fluconazole IC₅₀ (µM) | This compound IC₅₀ (µM) |

| CYP2C9 | 30.3[3][4] | Data not available |

| CYP2C19 | 12.3[3][4][5] | Data not available |

| CYP3A4 | ~18.3 - >200 (varies with substrate)[6][7] | Data not available |

Experimental Protocol: In Vitro CYP Inhibition Assay

This protocol outlines a general method for determining the IC₅₀ of a test compound against human liver microsomal CYP enzymes.

Materials:

-

Human liver microsomes (HLMs)

-

Test compound (this compound)

-

CYP-specific substrate (e.g., diclofenac for CYP2C9, S-mephenytoin for CYP2C19, midazolam for CYP3A4)

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard

Procedure:

-

Prepare a series of dilutions of the test compound in the phosphate buffer.

-

In a microplate, add HLMs, the test compound dilutions, and the CYP-specific substrate.

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specific time, ensuring the reaction is in the linear range.

-

Terminate the reaction by adding cold acetonitrile containing an internal standard.

-

Centrifuge the plate to pellet the protein.

-

Analyze the supernatant for metabolite formation using LC-MS/MS.

-

Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control.

-

Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Mechanism of Action: Inhibition of Lanosterol 14-α-Demethylase

The primary mechanism of action for azole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase (encoded by the ERG11 gene). This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane.

By binding to the heme iron of the enzyme, this compound is expected to block the demethylation of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol. This disruption leads to the depletion of ergosterol and the accumulation of toxic 14-α-methylated sterols, ultimately resulting in the inhibition of fungal growth and replication.

References

- 1. store.usp.org [store.usp.org]

- 2. 2-[2-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl]-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol [lgcstandards.com]

- 3. Effect of Antifungal Drugs on Cytochrome P450 (CYP) 2C9, CYP2C19, and CYP3A4 Activities in Human Liver Microsomes [jstage.jst.go.jp]

- 4. Effect of antifungal drugs on cytochrome P450 (CYP) 2C9, CYP2C19, and CYP3A4 activities in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Comparison of the inhibitory effects of azole antifungals on cytochrome P450 3A4 genetic variants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Unveiling the Molecular Weight of a Novel Fluconazole Derivative: 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular weight of the novel fluconazole derivative, "4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole." This compound, a structural analog of the widely used antifungal agent fluconazole, presents a unique modification where a fluorine atom at the fourth position of the difluorophenyl ring is substituted with a 1H-1,2,4-triazol-1-yl group. This alteration is anticipated to influence its pharmacological profile. A precise determination of its molecular weight is fundamental for its characterization, synthesis, and potential drug development pipeline.

Molecular Composition and Weight

The molecular formula of this compound has been determined to be C₁₅H₁₄FN₉O.[1][2][3][4][5] Based on this composition, the calculated molecular weight is approximately 355.33 g/mol .[1][5] The IUPAC name for this compound is 2-[2-fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl]-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol.[5]

For comparative purposes, the molecular details of the parent compound, Fluconazole, and the substituting group, 1H-1,2,4-triazole, are provided in the table below.

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| This compound | C₁₅H₁₄FN₉O | 355.33 [1][5] |

| Fluconazole | C₁₃H₁₂F₂N₆O | 306.27[6] |

| 1H-1,2,4-triazole | C₂H₃N₃ | 69.07 |

Experimental Determination of Molecular Weight

The theoretical molecular weight should be confirmed through experimental analysis. High-resolution mass spectrometry (HRMS) and elemental analysis are standard and highly accurate methods for this purpose.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Objective: To experimentally determine the accurate mass of this compound.

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap mass analyzer, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).

Methodology:

-

Sample Preparation: A dilute solution of the synthesized and purified compound is prepared in a suitable solvent system (e.g., acetonitrile/water with 0.1% formic acid for ESI in positive ion mode). The concentration should be optimized to obtain a stable and sufficient ion signal, typically in the range of 1-10 µg/mL.

-

Instrument Calibration: The mass spectrometer is calibrated using a standard calibration mixture with known masses covering the expected mass range of the analyte. This ensures high mass accuracy.

-

Infusion and Ionization: The sample solution is introduced into the ionization source via direct infusion using a syringe pump at a constant flow rate. ESI conditions (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) are optimized to achieve efficient ionization and minimize fragmentation.

-

Mass Analysis: Mass spectra are acquired in the appropriate mass range. For this compound, a range of m/z 100-500 would be suitable. Data is collected in high-resolution mode.

-

Data Analysis: The acquired mass spectrum is analyzed to identify the protonated molecule [M+H]⁺. The exact mass of this ion is determined. The molecular weight of the neutral compound is then calculated by subtracting the mass of a proton. The experimentally determined mass is compared with the theoretical exact mass of C₁₅H₁₄FN₉O.

Experimental Protocol: Elemental Analysis

Objective: To determine the elemental composition (C, H, N) of this compound.

Instrumentation: An automated elemental analyzer.

Methodology:

-

Sample Preparation: A precisely weighed amount (typically 1-3 mg) of the highly purified and dried compound is placed in a tin or silver capsule.

-

Combustion: The sample is combusted in a furnace at high temperatures (around 900-1000 °C) in the presence of a controlled amount of oxygen. This process converts the sample into its constituent elemental gases (CO₂, H₂O, N₂).

-

Gas Separation and Detection: The combustion gases are passed through a separation column (typically a gas chromatography column) to separate them. The separated gases are then detected by a thermal conductivity detector (TCD).

-

Quantification: The instrument is calibrated with a standard of known elemental composition. The signals from the TCD for the sample are compared to the calibration to determine the percentage of carbon, hydrogen, and nitrogen in the sample.

-

Data Analysis: The experimentally determined percentages of C, H, and N are compared with the theoretical percentages calculated from the molecular formula C₁₅H₁₄FN₉O.

Workflow for Molecular Weight Determination

The logical flow for ascertaining the molecular weight of a novel compound involves both theoretical calculation and experimental verification. This workflow ensures accuracy and confidence in the determined value.

Caption: A flowchart illustrating the process of determining the molecular weight of a novel compound.

Signaling Pathway and Logical Relationships

While this document focuses on the molecular weight, understanding the logical relationship in the design of this molecule is crucial. The synthesis of this derivative is logically derived from the structure of fluconazole, a known antifungal agent.

Caption: Diagram showing the logical relationship in the design of the novel fluconazole derivative.

This technical guide provides foundational data and methodologies essential for the scientific community engaged in the research and development of new antifungal agents. The accurate determination of the molecular weight of "this compound" is a critical first step in its comprehensive characterization and evaluation as a potential therapeutic candidate.

References

The Discovery and Profile of 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole: A Technical Guide

Abstract: This technical guide provides an in-depth overview of 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole, a critical process-related impurity of the widely used antifungal agent, fluconazole. Known formally as Fluconazole Related Compound A or Fluconazole EP Impurity B, its "discovery" is intrinsically linked to the stringent quality control required in pharmaceutical manufacturing. This document details its origin, synthesis for use as a reference standard, analytical detection protocols, and its presumed biological activity based on its structural relationship to fluconazole. This guide is intended for researchers, scientists, and drug development professionals engaged in antifungal drug research, quality control, and pharmaceutical analysis.

Introduction and Identification

This compound is a key specified impurity in the synthesis of fluconazole, a first-generation triazole antifungal medication. It is not a compound developed as a therapeutic agent in its own right, but rather one that must be monitored and controlled to ensure the safety and efficacy of fluconazole drug products. Its presence in fluconazole active pharmaceutical ingredient (API) typically ranges from 0.1% to 0.3% before purification.[1]

Chemical Identity:

-

Systematic Name: 2-[2-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl]-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol[2][3]

-

Common Synonyms: Fluconazole Related Compound A, Fluconazole EP Impurity B[2][3]

-

Molecular Formula: C₁₅H₁₄FN₉O[4]

-

Molecular Weight: 355.33 g/mol [4]

Discovery: An Impurity Story

The "discovery" of this compound is a direct result of the analytical characterization and impurity profiling of fluconazole. During the process development and manufacturing of fluconazole, various related substances are formed. This particular impurity arises from an unwanted side reaction where a 1,2,4-triazole molecule displaces the fluorine atom at the 4-position of the difluorophenyl ring of fluconazole.[1] This nucleophilic aromatic substitution reaction is a known pathway for the formation of such impurities in the synthesis of fluoroaromatic compounds.

The identification and structural elucidation of this and other impurities are critical steps mandated by regulatory bodies to ensure the quality and safety of the final drug product. Its presence must be quantified and controlled within strict limits defined by pharmacopoeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).

Origin in Fluconazole Synthesis

The conventional synthesis of fluconazole involves several steps, with the final key step being the reaction of an epoxide intermediate with 1,2,4-triazole. The formation of this compound is believed to occur as a subsequent side-reaction under the synthesis conditions, where excess triazole or elevated temperatures can promote the substitution of the aromatic fluorine atom.

Experimental Protocols

Synthesis of this compound (Reference Standard)

For analytical and quality control purposes, the impurity must be synthesized independently to serve as a certified reference material. The following protocol is adapted from the literature for the synthesis of the "triazole impurity" from fluconazole.[4]

Reaction Principle: A forced nucleophilic aromatic substitution reaction is carried out on fluconazole with excess 1,2,4-triazole in the presence of a strong base.

Materials:

-

Fluconazole

-

1,2,4-triazole

-

Potassium hydroxide (KOH)

-

Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve fluconazole (1 equivalent) and 1,2,4-triazole (1.1 equivalents) in DMF.

-

Add powdered potassium hydroxide (1.2 equivalents) to the solution.

-

Heat the reaction mixture to 140-150°C for 10-20 minutes. The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water to precipitate the crude product.

-

Filter the resulting solid, wash thoroughly with water, and dry under vacuum.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure this compound.

-

Characterize the final product using techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.[4]

Analytical Method for Quantification

A stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is typically used for the detection and quantification of fluconazole and its related impurities.

Chromatographic Conditions (Typical):

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 - 1.5 mL/min

-

Detection: UV spectrophotometer at 260 nm.

-

Column Temperature: 30-40°C

-

Injection Volume: 10-20 µL

Procedure:

-

Standard Preparation: Prepare a standard solution of the certified this compound reference material at a known concentration.

-

Sample Preparation: Prepare a solution of the fluconazole API sample at a specified concentration.

-

Chromatography: Inject the standard and sample solutions into the HPLC system.

-

Analysis: Identify the impurity peak in the sample chromatogram by comparing its retention time with that of the standard. The relative retention time for Fluconazole Related Compound A is approximately 0.5 relative to the main fluconazole peak.

-

Quantification: Calculate the percentage of the impurity in the API sample by comparing the peak area of the impurity in the sample to the peak area of the reference standard.

Acceptance Criteria: According to the USP monograph for fluconazole, the acceptance criterion for Fluconazole Related Compound A is not more than 0.2%.

Biological Activity Profile (Inferred)

Presumed Mechanism of Action: Inhibition of Ergosterol Synthesis

Like other azole antifungals, this compound is expected to act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. Inhibition of this pathway disrupts membrane integrity, leading to fungistatic activity.

Antifungal Activity

While specific Minimum Inhibitory Concentration (MIC) or IC₅₀ data for the impurity is unavailable, it is plausible that it possesses some degree of antifungal activity. The tables below summarize the activity of fluconazole against common fungal pathogens for reference.

Table 1: In Vitro Antifungal Activity of Fluconazole against Candida Species

| Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

|---|---|---|---|

| Candida albicans | ≤0.25 - 64 | 0.5 | 2 |

| Candida glabrata | ≤0.25 - >64 | 8 | 32 |

| Candida parapsilosis | ≤0.25 - 8 | 1 | 2 |

| Candida tropicalis | ≤0.25 - 64 | 1 | 4 |

| Candida krusei | 8 - >64 | 32 | 64 |

Note: Data compiled from various surveillance studies. Ranges can vary based on geographic location and resistance patterns.

Table 2: In Vitro Antifungal Activity of Fluconazole against other Yeasts

| Fungal Species | MIC Range (µg/mL) |

|---|---|

| Cryptococcus neoformans | 0.25 - 32 |

Note: Data compiled from various surveillance studies.

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing (Adapted from CLSI M27)

-

Inoculum Preparation: Culture the yeast strain on appropriate agar (e.g., Sabouraud Dextrose Agar) and prepare a standardized inoculum suspension in RPMI-1640 medium, adjusted to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

-

Drug Dilution: Perform serial twofold dilutions of the test compound (and fluconazole as a control) in a 96-well microtiter plate using RPMI-1640 medium.

-

Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate. Include a drug-free growth control well and a sterile control well.

-

Incubation: Incubate the plates at 35°C for 24 to 48 hours.

-

Reading Results: Determine the MIC, which is the lowest concentration of the drug that causes a significant (typically ≥50% for azoles) inhibition of growth compared to the drug-free control well.

Cytochrome P450 Inhibition

A hallmark of azole compounds is their interaction with cytochrome P450 (CYP) enzymes, both fungal and mammalian. The selectivity of fluconazole for fungal CYP51 over human CYPs is a key to its therapeutic index. It is a known moderate inhibitor of human CYP2C9 and CYP3A4 and a strong inhibitor of CYP2C19. The impurity, containing the same core structure, likely shares these properties.

Table 3: Inhibitory Activity of Fluconazole against Human CYP450 Isoforms

| CYP Isoform | Substrate | Inhibition Constant (Kᵢ) or IC₅₀ |

|---|---|---|

| CYP2C9 | (S)-Warfarin | Kᵢ = 7-8 µM[5] |

| CYP2C9 | Tolbutamide | IC₅₀ = 30.3 µM[6] |

| CYP2C19 | S-mephenytoin | IC₅₀ = 12.3 µM[6] |

| CYP3A4 | (R)-Warfarin | Kᵢ = 15-18 µM[5] |

Note: Values can vary based on the specific substrate and experimental system used.

Experimental Protocol: In Vitro CYP450 Inhibition Assay (General)

-

System: Use human liver microsomes or recombinant human CYP enzymes as the enzyme source.

-

Incubation Mixture: Prepare an incubation mixture containing the enzyme source, a specific probe substrate for the CYP isoform of interest, and NADPH (as a cofactor) in a buffer solution.

-

Inhibition: Add various concentrations of the test compound (the impurity) to the incubation mixtures. Include a positive control inhibitor and a vehicle control.

-

Reaction: Initiate the metabolic reaction by adding NADPH and incubate at 37°C for a specified time.

-

Termination: Stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

-

Analysis: Analyze the formation of the specific metabolite from the probe substrate using LC-MS/MS.

-

Calculation: Determine the rate of metabolite formation at each inhibitor concentration. Plot the percent inhibition against the inhibitor concentration and calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Conclusion

The compound this compound, also known as Fluconazole Related Compound A, serves as a prime example of the importance of impurity profiling in drug development and manufacturing. Its discovery was not one of therapeutic intent but of analytical necessity. Understanding its origin in the fluconazole synthesis process allows for process optimization to minimize its formation. The development of a specific synthesis protocol for this compound is crucial for producing the reference material needed for its accurate quantification. While its biological activity has not been explicitly detailed, its structural similarity to fluconazole strongly suggests a potential for both antifungal activity and interaction with mammalian cytochrome P450 enzymes, reinforcing the need to control its presence in the final pharmaceutical product to ensure consistent quality, safety, and efficacy.

References

- 1. US20050282878A1 - Process for the purification of fluconazole - Google Patents [patents.google.com]

- 2. Fluconazole EP Impurity B | 871550-15-1 | SynZeal [synzeal.com]

- 3. ijrpr.com [ijrpr.com]

- 4. researchgate.net [researchgate.net]

- 5. Warfarin-fluconazole. I. Inhibition of the human cytochrome P450-dependent metabolism of warfarin by fluconazole: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of antifungal drugs on cytochrome P450 (CYP) 2C9, CYP2C19, and CYP3A4 activities in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Significance of Defluorinated Fluconazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluconazole, a cornerstone of antifungal therapy, is a synthetically produced triazole that exhibits broad-spectrum efficacy against a variety of fungal pathogens. Its mechanism of action is the targeted inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The manufacturing and metabolic processes of fluconazole can, however, lead to the formation of related substances and impurities. Among these is defluorinated fluconazole, a molecule where one of the two fluorine atoms on the phenyl ring is absent. This document provides a comprehensive overview of what is currently known about defluorinated fluconazole, including its synthesis and chemical properties. In the absence of direct biological studies on this specific compound, this guide also explores the potential biological significance of defluorination based on established principles of drug metabolism and the known activity of the parent compound, fluconazole.

Introduction to Fluconazole

Fluconazole is a first-generation triazole antifungal agent used in the treatment of a wide range of superficial and systemic fungal infections.[1] Its primary mode of action is the inhibition of the fungal enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[2][3] By disrupting ergosterol production, fluconazole compromises the integrity of the fungal cell membrane, leading to the cessation of growth and replication.[4]

Defluorinated Fluconazole: A Process-Related Impurity

Defluorinated fluconazole, chemically known as 2-(4-fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol, is a known process-related impurity in the synthesis of fluconazole.[5] It is officially designated as Fluconazole USP Related Compound B and Fluconazole EP Impurity D.[6][7][8]

Synthesis and Characterization

The synthesis of this impurity has been described and involves the use of fluorobenzene instead of 1,3-difluorobenzene in a multi-step chemical process. The structural identity of defluorinated fluconazole has been confirmed through various spectroscopic methods.

Experimental Protocol: Synthesis of Defluorinated Fluconazole

A detailed experimental protocol for the synthesis of defluorinated fluconazole has been outlined in the scientific literature. The process begins with the Friedel-Crafts acylation of fluorobenzene, followed by a series of reactions to introduce the triazole moieties and the hydroxyl group, ultimately yielding the defluorinated analog of fluconazole. Characterization is typically performed using techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to confirm the chemical structure and purity of the final compound.[5]

Data Presentation: Physicochemical and Spectroscopic Data

The following table summarizes the key identification and characterization data for defluorinated fluconazole.

| Parameter | Value |

| Chemical Name | 2-(4-fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol |

| Synonyms | 2-Desfluoro Fluconazole, Fluconazole USP Related Compound B, Fluconazole EP Impurity D |

| CAS Number | 81886-51-3 |

| Molecular Formula | C₁₃H₁₃FN₆O |

| Molecular Weight | 288.28 g/mol |

| IR (KBr, cm⁻¹) | 3214 (O-H stretch), 3111 (aromatic C-H stretch), 2956 (aliphatic C-H stretch), 1515 (C=C/C=N stretch), 1422 (aliphatic C-H bend), 1278 (C-N stretch), 1135 & 1090 (aromatic C-F stretch) |

| ¹H-NMR (CDCl₃, 300 MHz) δ (ppm) | 4.43 (d, 2H, J=14.1 Hz), 4.54 (d, 2H, J=14.4 Hz), 5.64 (brs, 1H, OH), 6.96-7.21 (m, 2H, Ar-H), 7.21-7.28 (m, 2H, Ar-H), 7.89 (s, 2H, Ar-H), 7.98 (s, 2H, Ar-H) |

| ¹³C-NMR (CDCl₃, 75 MHz) δ (ppm) | 54.85, 73.81, 106.74 (d, J = 29 Hz), 114.38, 126.30 (d, J = 13 Hz), 129.86 (d, J = 5 Hz), 137.54 (d, J = 11 Hz), 142.61, 143.11, 145.21 |

Data sourced from Mittapelli V, et al. (2011). Asian Journal of Biochemical and Pharmaceutical Research.[5]

Potential Biological Significance of Defluorination

While no direct studies on the biological activity of defluorinated fluconazole have been identified in the surveyed literature, its significance can be hypothesized based on the known structure-activity relationships of azole antifungals and the general principles of drug metabolism.

The Role of Fluorine in Fluconazole's Activity

The fluorine atoms in fluconazole are crucial for its biological activity and pharmacokinetic profile. They contribute to the molecule's metabolic stability and enhance its binding affinity to the target enzyme, lanosterol 14α-demethylase. The removal of one of these electron-withdrawing groups would likely alter the electronic properties of the phenyl ring, which could, in turn, affect its interaction with the active site of the enzyme.

Metabolic Defluorination

Metabolic defluorination is a known pathway for some fluorinated drugs and can be mediated by cytochrome P450 enzymes. This process can sometimes lead to the formation of reactive metabolites.[9][10][11] Although fluconazole itself is largely metabolically stable, the potential for in vivo defluorination, however minor, cannot be entirely ruled out without specific investigation. A study on the photodegradation of fluconazole identified hydroxylative defluorination as a degradation pathway, though the toxicity of the resulting byproducts was found to be lower than the parent compound in an algal toxicity assay.[9][10]

Hypothetical Impact on Antifungal Efficacy

Given that the difluorophenyl group is a key structural feature for the potent activity of fluconazole, it is reasonable to hypothesize that the defluorinated version would exhibit reduced antifungal efficacy. The binding of fluconazole to lanosterol 14α-demethylase involves specific interactions with amino acid residues in the active site, and the electronic and steric properties of the difluorophenyl ring are optimized for these interactions.[12][13][14] A change in this substitution pattern would likely lead to a weaker binding affinity and consequently, a higher Minimum Inhibitory Concentration (MIC) against fungal pathogens.

Signaling Pathways and Experimental Workflows

As there is no direct experimental data on the biological effects of defluorinated fluconazole, the following diagrams illustrate the established pathway of the parent compound and the theoretical process of defluorination.

Figure 1: Mechanism of action of Fluconazole in inhibiting the ergosterol biosynthesis pathway.

Figure 2: Generalized pathway for the oxidative defluorination of an aryl fluoride by cytochrome P450 enzymes.

Figure 3: Simplified workflow for the synthesis of defluorinated fluconazole.

Conclusion

Defluorinated fluconazole is a well-characterized process-related impurity of the widely used antifungal agent, fluconazole. While its synthesis and chemical properties are documented, there is a notable absence of publicly available data on its biological significance. Based on the critical role of the difluorophenyl moiety in the parent drug's mechanism of action, it is highly probable that defluorinated fluconazole possesses significantly reduced antifungal activity. Further research, including in vitro antifungal susceptibility testing and enzyme inhibition assays, would be necessary to definitively determine its biological profile and to ascertain any potential toxicological implications. For drug development professionals, the presence of this impurity should be monitored and controlled to ensure the quality, efficacy, and safety of the final fluconazole drug product. The potential for in vivo metabolic defluorination, while likely minimal for fluconazole, underscores the importance of comprehensive metabolic profiling for all fluorinated drug candidates.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Effects of fluconazole on the sterol and carbohydrate composition of four species of Candida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fluconazole EP Impurity D | CAS No: 81886-51-3 [aquigenbio.com]

- 7. pharmaceresearch.com [pharmaceresearch.com]

- 8. dev.klivon.com [dev.klivon.com]

- 9. Photodegradation of the azole fungicide fluconazole in aqueous solution under UV-254: kinetics, mechanistic investigations and toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Azole fungicides: (Bio)degradation, transformation products and toxicity elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Potential Antifungal Activity of Fluconazole Impurities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluconazole, a first-generation triazole, is a widely used antifungal agent that functions by inhibiting the fungal enzyme lanosterol 14α-demethylase, a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] The synthesis and degradation of fluconazole can result in the formation of various impurities. While the pharmacological activity of fluconazole is well-established, the potential biological, and specifically antifungal, activity of its impurities is not extensively documented in publicly available literature. This technical guide provides an overview of known fluconazole impurities, discusses their potential for antifungal activity based on structure-activity relationships, and details the experimental protocols required to evaluate such activity.

Introduction to Fluconazole and Its Impurities

Fluconazole's efficacy and broad-spectrum activity against many pathogenic fungi have made it a cornerstone in the treatment of candidiasis, cryptococcal meningitis, and other fungal infections.[3] Like any pharmaceutical product, fluconazole can contain impurities that originate from the manufacturing process or from degradation of the active pharmaceutical ingredient (API) over time.[4][5] Regulatory bodies like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) specify limits for known and unknown impurities.[6][7][8]

Forced degradation studies, which involve exposing the drug substance to stress conditions such as acid, base, oxidation, heat, and light, are used to identify potential degradation products.[9][10][11] While these studies are crucial for assessing the stability of fluconazole, they also generate impurities that may or may not possess biological activity.[3] A key degradation product of fluconazole identified in environmental fate studies is 1,2,4-triazole.[12][13]

Known Fluconazole Impurities

Several impurities related to fluconazole have been identified and are available as reference standards from pharmacopeias and commercial suppliers. These are often designated as "Related Compounds" or "Impurities."[6][7][14] A summary of some of the commonly listed impurities is provided in the table below.

| Impurity Name | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Fluconazole | 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol | C₁₃H₁₂F₂N₆O | 306.27 |

| Impurity A | (2RS)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-(4H-1,2,4-triazol-4-yl)propan-2-ol | C₁₃H₁₂F₂N₆O | 306.27 |

| Impurity B | 2-(4-fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)-propan-2-ol | C₁₃H₁₃FN₆O | 288.28 |

| Impurity C | 1,1′-(1,3-phenylene)di-1H-1,2,4-triazole | C₁₀H₈N₆ | 212.21 |

| 1,2,4-Triazole | 1H-1,2,4-Triazole | C₂H₃N₃ | 69.07 |

Table 1: Selected Fluconazole Impurities. Data sourced from various pharmacopeial and commercial supplier information.[7][13][14][15]

Potential for Antifungal Activity: A Structure-Activity Relationship (SAR) Perspective

Direct experimental data on the antifungal activity of the specified fluconazole impurities (A, B, C, etc.) is scarce in peer-reviewed literature. However, an analysis based on the structure-activity relationship (SAR) of azole antifungals can provide a hypothesis for their potential activity.

The antifungal activity of fluconazole and other azoles is critically dependent on the presence of the 1,2,4-triazole ring.[8][16] This moiety binds to the heme iron atom in the active site of the target enzyme, lanosterol 14α-demethylase, thereby inhibiting it.[2]

-

1,2,4-Triazole: As a core functional group of all triazole antifungals, the 1,2,4-triazole molecule itself is a known pharmacophore with a wide range of biological activities, including antifungal properties.[7][14][16] Studies on the environmental fate of fluconazole have noted that the degradation product 1,2,4-triazole may retain some antifungal properties, which could have implications for the development of environmental antifungal resistance.[12] Its activity is, however, expected to be significantly lower than that of fluconazole, which has additional structural features optimized for target binding.

-

Impurity A (Isomer): This impurity is an isomer of fluconazole, differing in the point of attachment of one of the triazole rings.[17] Given that it retains the core structure of fluconazole—the difluorophenyl group, the tertiary alcohol, and two triazole rings—it is plausible that this impurity could exhibit some level of antifungal activity. The precise spatial arrangement of these groups is crucial for effective binding to the demethylase enzyme, so any alteration is likely to reduce potency compared to the parent drug.

-

Impurity B (Des-fluoro analog): This impurity lacks one of the fluorine atoms on the phenyl ring.[15] The difluoro-phenyl group of fluconazole is important for its activity and metabolic stability. The removal of one fluorine atom would alter the electronic properties and potentially the binding affinity of the molecule to the target enzyme, likely resulting in reduced antifungal activity.

-

Impurity C: This impurity is structurally quite different from fluconazole, lacking the propan-2-ol backbone and the difluorophenyl group. While it contains two triazole rings, the absence of the other key structural features makes it unlikely to possess significant antifungal activity through the same mechanism as fluconazole.

Experimental Protocols for Antifungal Susceptibility Testing

To empirically determine the antifungal activity of fluconazole impurities, standardized in vitro susceptibility testing methods should be employed. The Clinical and Laboratory Standards Institute (CLSI) provides reference methods for antifungal testing. The broth microdilution method is a widely accepted technique.

Broth Microdilution Method (Adapted from CLSI M27)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

a) Materials:

-

Test compounds (Fluconazole impurities)

-

Reference antifungal (e.g., analytical grade Fluconazole)

-

Fungal isolates (e.g., Candida albicans ATCC 90028)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS (3-(N-morpholino)propanesulfonic acid)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or plate reader (optional, for objective endpoint reading)

-

Sterile saline or water

-

Hemocytometer or spectrophotometer for inoculum preparation

b) Inoculum Preparation:

-

Subculture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.

-

Prepare a suspension of fungal colonies in sterile saline.

-

Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. This can be done by visual comparison or using a spectrophotometer at 530 nm.

-

Dilute this stock suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10³ CFU/mL.

c) Plate Preparation and Assay Procedure:

-

Prepare stock solutions of the test impurities and fluconazole control in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of each compound in RPMI-1640 medium directly in the 96-well plates. A typical concentration range to test would be from 64 µg/mL down to 0.06 µg/mL.

-

Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted compound, resulting in a final volume of 200 µL.

-

Include a growth control well (inoculum without any compound) and a sterility control well (medium only).

-

Incubate the plates at 35°C for 24-48 hours.

d) Determination of MIC:

-

After incubation, determine the MIC by visually inspecting the plates for turbidity.

-

The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control well.

-

Alternatively, a spectrophotometer can be used to read the optical density at 490 nm to determine the endpoint more objectively.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of fluconazole and a general workflow for testing the antifungal activity of its impurities.

Conclusion

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluconazole: a new antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro Evaluation of 5-Fluorouridine as an Adjuvant to Antifungal Drugs and Molecular Insights into Resistance to This Compound in Candida Species | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review | Semantic Scholar [semanticscholar.org]

- 7. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antifungal Activity and Potential Mechanism of 6,7, 4′-O-Triacetylscutellarein Combined With Fluconazole Against Drug-Resistant C. albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Environmental Fate of the Azole Fungicide Fluconazole and Its Persistent and Mobile Transformation Product 1,2,4-Triazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. globalresearchonline.net [globalresearchonline.net]

- 15. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, Antifungal Activity, and Structure Activity Relationships of Coruscanone A Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel fluconazole derivatives with promising antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Anticipated Mechanism of Action of 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole

Disclaimer: Information regarding the specific compound "4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole" is not presently available in the public scientific literature. The following guide is a scientifically-informed projection based on the well-established mechanism of action of its parent compound, Fluconazole, and the known structure-activity relationships of azole antifungals. The proposed mechanisms and experimental data are extrapolated from studies on Fluconazole and related analogs.

Introduction

Fluconazole is a broad-spectrum triazole antifungal agent that has been a cornerstone in the treatment of fungal infections for decades. Its mechanism of action is centered on the inhibition of a key fungal enzyme, lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The novel derivative, this compound, represents a structural modification of the parent molecule. This guide elucidates its anticipated mechanism of action, drawing parallels from the extensive research on Fluconazole.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal activity of triazoles, including the proposed this compound, is the disruption of the fungal cell membrane's integrity. This is achieved through the targeted inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).

The proposed signaling pathway for this mechanism is as follows:

Quantitative Data: Antifungal Susceptibility

The efficacy of an antifungal agent is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following table presents hypothetical MIC values for the novel compound against common fungal pathogens, benchmarked against Fluconazole.

| Fungal Species | Fluconazole MIC (µg/mL) | This compound MIC (µg/mL) - Projected |

| Candida albicans | 0.25 - 1.0 | 0.125 - 0.5 |

| Candida glabrata | 8 - 32 | 4 - 16 |

| Candida parapsilosis | 0.5 - 2.0 | 0.25 - 1.0 |

| Cryptococcus neoformans | 2 - 8 | 1 - 4 |

| Aspergillus fumigatus | >64 | >64 |

Experimental Protocols

A standardized microdilution method is employed to determine the MIC of the compound.

This assay directly measures the impact of the compound on ergosterol production.

-

Fungal Culture: Grow the target fungal species (e.g., Candida albicans) in a suitable broth medium to mid-log phase.

-

Drug Exposure: Expose the fungal cells to varying concentrations of this compound for a defined period (e.g., 4-6 hours).

-

Sterol Extraction: Harvest the fungal cells by centrifugation, followed by saponification with alcoholic potassium hydroxide. Extract the non-saponifiable lipids (containing sterols) with a solvent like n-heptane.

-

Spectrophotometric Analysis: Analyze the sterol composition of the extract using a UV-Vis spectrophotometer. The characteristic four-peaked absorbance spectrum of ergosterol allows for its quantification. A reduction in the ergosterol-specific peaks and an increase in the absorbance at other wavelengths (indicative of precursor accumulation) demonstrate the inhibition of the ergosterol biosynthesis pathway.

Structure-Activity Relationship and Rationale for the Novel Compound

The modification of the Fluconazole structure at the 4-position by replacing a fluorine atom with a 1H-1,2,4-triazol-1-yl group is a significant chemical change. The triazole rings are crucial for coordinating with the heme iron atom in the active site of CYP51, thereby inhibiting its enzymatic activity. The addition of a second triazole moiety could potentially enhance this binding affinity or alter the compound's interaction with the enzyme's active site, possibly leading to improved antifungal potency. The removal of the fluorine atom might influence the compound's metabolic stability and pharmacokinetic profile.

Conclusion

While "this compound" remains a hypothetical compound in the absence of published data, its mechanism of action can be confidently predicted based on the extensive knowledge of its parent compound, Fluconazole. The core of its antifungal activity is expected to be the potent and selective inhibition of fungal lanosterol 14α-demethylase, leading to the disruption of ergosterol biosynthesis and, consequently, the fungal cell membrane. The structural modifications introduced in this novel analog suggest a potential for altered potency and pharmacokinetic properties, warranting further investigation through the experimental protocols outlined in this guide. Future research will be essential to validate these projections and fully characterize the therapeutic potential of this compound.

Navigating the Labyrinth of Cytochrome P450 Inhibition by Azole Antifungals: A Technical Guide Focused on Fluconazole and its Analogs

Disclaimer: This technical guide addresses the cytochrome P450 (CYP450) inhibition profile of the widely-used antifungal agent fluconazole and its analogs. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals. At the time of writing, specific experimental data for "4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole" were not available in the public domain. The information presented herein is based on extensive research on fluconazole and its derivatives, providing a foundational understanding of the structure-activity relationships and inhibitory mechanisms relevant to this class of compounds.

Introduction: The Double-Edged Sword of Azole Antifungals

Azole antifungals, a cornerstone in the management of fungal infections, exert their therapeutic effect by inhibiting fungal cytochrome P450 enzymes, specifically lanosterol 14α-demethylase (CYP51).[1][2] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][3] Disruption of ergosterol synthesis leads to altered membrane fluidity and permeability, ultimately inhibiting fungal growth.[1][3]

However, the therapeutic efficacy of azoles is intrinsically linked to their potential for drug-drug interactions (DDIs). This is due to their ability to inhibit human cytochrome P450 enzymes, which are responsible for the metabolism of a vast array of xenobiotics, including a majority of clinically used drugs.[4][5][6] Inhibition of these enzymes can lead to elevated plasma concentrations of co-administered drugs, increasing the risk of adverse effects and toxicity.[4][7] This guide provides an in-depth analysis of the inhibitory effects of fluconazole and its analogs on major human CYP450 isoforms.

Mechanism of Action and Inhibition

The inhibitory action of azole antifungals stems from the interaction of the nitrogen atom in their azole ring (triazole in the case of fluconazole) with the heme iron of the cytochrome P450 enzyme.[2][8] This coordination bond prevents the binding and subsequent oxidation of the enzyme's natural substrates.[8] While the primary target in fungi is CYP51, this mechanism also applies to the inhibition of human CYP450 enzymes.[9]

The following diagram illustrates the general mechanism of azole-mediated CYP450 inhibition.

Caption: Mechanism of Azole-Mediated Cytochrome P450 Inhibition.

Quantitative Inhibition Data for Fluconazole and Analogs

The following tables summarize the in vitro inhibition data for fluconazole and other azole antifungals against major human CYP450 isoforms. The data are presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, which are key parameters for assessing the inhibitory potency of a compound.

Table 1: In Vitro Inhibition of Human CYP450 Isoforms by Fluconazole

| CYP450 Isoform | Inhibition Constant (Ki) | Reference(s) |

| CYP2C9 | 7-8 µM | [10] |

| CYP2C19 | 5.1 µM | [11] |

| CYP3A4 | 15-18 µM | [10] |

| CYP1A2 | > 800 µM (weak inhibitor) | [10] |

Table 2: Comparative In Vitro Inhibition (Ki) of Human CYP450 Isoforms by Various Azole Antifungals

| Compound | CYP2B6 (Ki) | CYP2C9 (Ki) | CYP2C19 (Ki) | CYP3A4 (Ki) | Reference(s) |

| Fluconazole | - | 2.79 µM | 5.1 µM | 0.66 µM (competitive), 2.97 µM (noncompetitive) | [11] |

| Voriconazole | < 0.5 µM | 2.79 µM | 5.1 µM | 0.66 µM (competitive), 2.97 µM (noncompetitive) | [11] |

| Ketoconazole | - | - | - | 3.6 nM | [12] |

| Miconazole | 0.05 µM | - | 0.05 µM | 0.03 µM | [9][13] |

| Sulconazole | 0.04 µM | 0.01 µM | 0.008 µM | - | [9][13] |

| Tioconazole | - | - | 0.04 µM | 0.02 µM | [9][13] |

| Clotrimazole | - | - | - | 0.02 µM | [9][13] |

Note: A lower Ki value indicates a more potent inhibitor.

Experimental Protocols for CYP450 Inhibition Assays

The determination of CYP450 inhibition is typically performed using in vitro assays with human liver microsomes (HLMs) or recombinant human CYP enzymes.[5][11] These assays are crucial in early drug discovery to predict potential DDIs.[4][7]

General High-Throughput Fluorogenic Assay

This method is a rapid and cost-effective approach for screening potential CYP450 inhibitors.[4]

Workflow:

Caption: General Workflow for a Fluorogenic CYP450 Inhibition Assay.

Methodology:

-

Reagents: Recombinant human CYP450 enzymes, specific fluorogenic substrates for each isoform, NADPH regeneration system (e.g., Vivid® CYP450 Screening Kits), test compound, and a reference inhibitor.[4]

-

Procedure:

-

The test compound (at a single concentration, e.g., 10 µM, for initial screening, or a range of concentrations for IC50 determination) is pre-incubated with the specific CYP450 enzyme and the NADPH regeneration system in a microplate.[4]

-

The reaction is initiated by adding the fluorogenic substrate.

-

The plate is incubated at 37°C for a specified time.

-

The reaction is stopped, and the fluorescence is measured using a plate reader.

-

-

Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence in the presence of the test compound to the control (without inhibitor). For IC50 determination, the inhibition data from a series of compound concentrations are fitted to a dose-response curve.[4]

LC-MS/MS-Based Cocktail Inhibition Assay

This method allows for the simultaneous assessment of inhibition of multiple CYP isoforms.[7]

Methodology:

-

Substrate Cocktail: A mixture of specific probe substrates for multiple CYP isoforms is used.[7]

-

Incubation: The test compound is incubated with human liver microsomes and the substrate cocktail.

-

Analysis: The formation of metabolites from each substrate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The inhibition of each CYP isoform is determined by the reduction in the formation of its specific metabolite. Ki values can be calculated from the IC50 values using the Cheng-Prusoff equation.[7]

Structure-Activity Relationships and Selectivity

The selectivity of azole antifungals for fungal CYP51 over human CYP450 isoforms is a critical determinant of their safety profile. Fluconazole exhibits a degree of selectivity for the fungal enzyme.[1][8] The structural features of the azole molecule, including the nature and substitution pattern of the side chains, play a crucial role in determining its binding affinity and selectivity for different CYP450 enzymes.[14][15] For instance, modifications to the fluconazole scaffold can lead to analogs with altered potency and selectivity profiles.

The following diagram illustrates the key interactions of fluconazole within the active site of CYP51.

Caption: Key Interactions of Fluconazole in the CYP51 Active Site.

Conclusion and Future Directions

Fluconazole and its analogs are potent inhibitors of fungal CYP51, but they also exhibit varying degrees of inhibition towards human CYP450 enzymes, primarily CYP2C9, CYP2C19, and CYP3A4. This necessitates careful consideration of potential drug-drug interactions when these antifungals are co-administered with other medications. The development of novel fluconazole derivatives, such as the hypothetical "this compound," should prioritize enhanced selectivity for the fungal target to minimize off-target effects on human CYP450s. Future research should focus on elucidating the precise structural determinants of this selectivity to guide the rational design of safer and more effective antifungal agents. In vitro and in vivo studies remain essential to characterize the DDI potential of any new azole antifungal candidate.

References

- 1. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. enamine.net [enamine.net]

- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 6. Drug interactions between nine antifungal agents and drugs metabolized by human cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Warfarin-fluconazole. I. Inhibition of the human cytochrome P450-dependent metabolism of warfarin by fluconazole: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comprehensive In Vitro Analysis of Voriconazole Inhibition of Eight Cytochrome P450 (CYP) Enzymes: Major Effect on CYPs 2B6, 2C9, 2C19, and 3A - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparison of the inhibitory effects of azole antifungals on cytochrome P450 3A4 genetic variants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of cytochromes P450 by antifungal imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design and synthesis of new fluconazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed synthetic protocol for the preparation of 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole, a novel analogue of the widely used antifungal agent, Fluconazole. The synthesis is a multi-step process commencing with the Friedel-Crafts acylation of 1-fluoro-3-bromobenzene, followed by a Buchwald-Hartwig amination, diazotization, and a copper-catalyzed Sandmeyer-type reaction to install the key triazole moiety on the phenyl ring. Subsequent steps mirror established methodologies for Fluconazole synthesis, including α-bromination, nucleophilic substitution with 1,2,4-triazole, Corey-Chaykovsky epoxidation, and a final epoxide ring-opening to yield the target compound. This protocol is intended for use by qualified researchers in a laboratory setting.

Introduction